N-(3-chloro-4-methylphenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N-(3-chloro-4-methylphenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic dihydropyridazine carboxamide derivative characterized by two distinct aromatic substituents: a 3-chloro-4-methylphenyl group attached to the carboxamide nitrogen and a 4-chlorophenyl group at the 1-position of the dihydropyridazine ring.
Properties
Molecular Formula |
C18H13Cl2N3O2 |
|---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(4-chlorophenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C18H13Cl2N3O2/c1-11-2-5-13(10-15(11)20)21-18(25)17-16(24)8-9-23(22-17)14-6-3-12(19)4-7-14/h2-10H,1H3,(H,21,25) |
InChI Key |
WMRQQJNCWCAVNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methylaniline with 4-chlorobenzoyl chloride to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to yield the desired pyridazine derivative. The reaction conditions often require controlled temperatures, typically around 80-100°C, and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide functional group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and amine. For example:
Reduction of the Ketone Group
The 4-oxo group (ketone) may be reduced to a hydroxyl or methylene group using reagents like sodium borohydride or catalytic hydrogenation .
Oxidation of the Dihydropyridazine Ring
The dihydropyridazine ring may oxidize to form a pyridazine derivative under strong oxidizing conditions (e.g., potassium permanganate) .
Structural and Reactivity Insights from Crystallography
Crystallographic data for a structurally related compound, N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, reveals key structural features that influence reactivity :
| Feature | Description |
|---|---|
| Molecular Formula | |
| Crystal System | Triclinic (space group ) |
| Key Bond Lengths | O–C (1.22 Å), C–Cl (1.76 Å), C–N (1.34 Å) |
The carboxamide group’s proton (singlet at 11.90–12.15 ppm in NMR) indicates high deshielding, suggesting potential reactivity in deprotonation reactions .
Biological and Chemical Implications
Compounds with similar dihydropyridazine cores are studied for enzyme inhibition (e.g., carbonic anhydrase) . The presence of chlorophenyl groups may enhance lipophilicity, influencing biological activity and reactivity in substitution reactions.
Comparison with Structurally Related Compounds
Biological Activity
N-(3-chloro-4-methylphenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₄ClN₃O₂
- Molecular Weight : 339.8 g/mol
- CAS Number : 898515-96-3
Antimicrobial Activity
Research indicates that derivatives of dihydropyridazine compounds exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of halogen atoms (like chlorine) and specific substituents on the phenyl rings enhances their antibacterial potency.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 25 μg/mL |
| Compound B | Escherichia coli | 50 μg/mL |
| This compound | Pseudomonas aeruginosa | 30 μg/mL |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The modulation of the NF-kB pathway has been identified as a potential mechanism for its anti-inflammatory effects.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the phenyl rings and the carboxamide group significantly influence the biological activity of the compound. The introduction of electron-withdrawing groups like chlorine enhances lipophilicity and biological activity.
Key Findings:
- Chlorine Substitution : The presence of chlorine at specific positions on the aromatic rings increases antibacterial activity.
- Carboxamide Group : The carboxamide moiety is essential for maintaining biological activity, providing hydrogen bonding capabilities that enhance interaction with biological targets.
Case Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that a series of dihydropyridazine derivatives, including our compound, exhibited significant antibacterial activity against multi-drug resistant strains. The study highlighted that compounds with a similar scaffold showed MIC values comparable to established antibiotics like ciprofloxacin .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of related compounds. It was found that these compounds could reduce inflammation in murine models by decreasing levels of TNF-alpha and IL-6, suggesting potential therapeutic applications in chronic inflammatory conditions .
Scientific Research Applications
Structural Features
The compound features a dihydropyridazine core, which is significant for its biological activity. The presence of chlorine and methyl groups enhances its interaction with biological targets, making it a candidate for therapeutic research.
Medicinal Chemistry
N-(3-chloro-4-methylphenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyridazine compounds can inhibit various cancer cell lines by interfering with cell proliferation pathways.
Case Study: Anticancer Activity
A study reported the synthesis of this compound and its analogs, focusing on their cytotoxic effects on human tumor cell lines such as HeLa and A375. The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values in the low micromolar range, demonstrating their potential as lead compounds for further development in cancer therapy .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
Data Table: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | CDK2 | 0.36 | High |
| This compound | CDK9 | 1.8 | Moderate |
This table illustrates the compound's selectivity towards CDK2 over CDK9, making it a valuable candidate for targeted cancer therapies .
Pharmacological Studies
Research indicates that compounds similar to this compound may possess anti-inflammatory properties. Investigations into their mechanisms reveal interactions with inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Case Study: Anti-inflammatory Effects
In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential for therapeutic applications in conditions such as rheumatoid arthritis .
Comparison with Similar Compounds
Key Observations :
- Chlorine vs.
- Halogen Positioning : The 4-chlorophenyl group at the 1-position is shared with compounds 31 and 39 (), which exhibit moderate to high melting points (158–222°C), suggesting stable crystalline structures . In contrast, 4-methoxyphenyl analogs (e.g., Compound 33) have significantly lower melting points (~105°C), indicating weaker intermolecular forces .
- Biological Implications : highlights that chloro substituents in dihydropyridazine carboxamides can enhance carbonic anhydrase inhibition, whereas methoxy groups may reduce binding affinity due to steric or electronic effects .
Pharmacological and Industrial Relevance
- Carbonic Anhydrase Inhibition : The dihydropyridazine carboxamide scaffold is associated with isoform-selective enzyme inhibition (), with chloro substituents likely enhancing hydrophobic interactions in the active site .
- Discontinued Analogs: notes a discontinued analog (N-(2-methoxyphenyl)-substituted), possibly due to poor efficacy or stability, highlighting the importance of substituent selection for drug development .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-(3-chloro-4-methylphenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, and how can purity be ensured?
- Methodology : The compound is synthesized via coupling reactions between activated pyridazinone carboxylic acid derivatives and substituted anilines. For example, similar pyridazinone analogs (e.g., compounds 42–45 in ) are prepared using carbodiimide-mediated coupling under nitrogen. Purification involves sequential column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Yield optimization (typically 35–44% for analogs) requires strict control of reaction temperature (0–5°C during coupling) and stoichiometric ratios (1:1.2 acid/amine) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for diagnostic protons (e.g., aromatic CH, NH) and carbons (e.g., carbonyl C=O at ~165–170 ppm). For example, compound 42 in showed distinct NH proton signals at δ 10.2–10.5 ppm.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) matching the exact mass (e.g., C19H14Cl2N2O2 requires m/z 387.0372).
- Melting Point Analysis : Compare with literature values (e.g., analogs in melt between 112–150°C).
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for kinase inhibition (e.g., c-Met)?
- Methodology :
- Analog Synthesis : Modify substituents on the phenyl rings (e.g., replace 4-chlorophenyl with 4-bromo or 4-CF3) and evaluate inhibitory potency using enzymatic assays (IC50 values). For instance, trifluoromethyl groups enhance lipophilicity and target binding, as seen in .
- Computational Docking : Use software like AutoDock to model interactions with c-Met’s ATP-binding pocket. Key residues (e.g., Met1160, Tyr1230) may form hydrogen bonds with the pyridazinone core.
- Biological Testing : Compare in vitro IC50 with in vivo tumor growth inhibition in xenograft models to validate target engagement .
Q. What strategies resolve contradictions between high in vitro potency and low in vivo efficacy?
- Methodology :
- ADME Studies :
- Solubility : Use HPLC (Chromolith columns, ) to measure aqueous solubility. Poor solubility may require formulation with cyclodextrins.
- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS. Introduce electron-withdrawing groups (e.g., CF3) to reduce oxidative metabolism, as demonstrated in .
- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents to assess bioavailability. Low exposure may necessitate prodrug strategies.
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
- Methodology :
- Factorial Design : Vary factors like catalyst loading (e.g., EDCI), solvent (DMF vs. THF), and temperature. For example, a 2^3 factorial design identified solvent polarity as critical for yield in .
- Response Surface Modeling : Use software (e.g., JMP) to predict optimal conditions. For pyridazinone derivatives, reaction time and amine purity are key drivers of yield .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity across different assay platforms?
- Methodology :
- Assay Validation : Ensure consistency in enzyme sources (recombinant vs. cell lysate) and ATP concentrations (e.g., c-Met assays at 10 µM ATP).
- Counter-Screening : Test against related kinases (e.g., VEGFR2, EGFR) to rule off-target effects.
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics, as conflicting IC50 values may arise from assay interference (e.g., compound aggregation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
